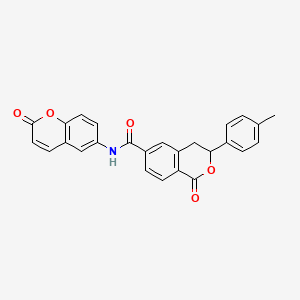![molecular formula C19H22N2O4S B2471434 N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-96-3](/img/structure/B2471434.png)
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide are MMP-9 and MMP-13 . These are matrix metalloproteinases, a group of enzymes responsible for the degradation of extracellular matrix proteins, crucial in tissue remodeling, inflammation, and tumor invasion .
Mode of Action
The compound acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes, preventing them from degrading extracellular matrix proteins. This inhibition can affect various cellular processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Biochemical Pathways
The inhibition of MMP-9 and MMP-13 affects the extracellular matrix remodeling pathway . This can lead to changes in cell behavior and tissue structure. For instance, in cancer cells, the inhibition of these enzymes can prevent tumor invasion and metastasis .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution . More research is needed to determine its metabolism, excretion, and overall bioavailability.
Result of Action
The inhibition of MMP-9 and MMP-13 by this compound can lead to various molecular and cellular effects. For instance, in cancer cells, this inhibition can prevent tumor invasion and metastasis . Additionally, the compound has been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone. This intermediate is then reacted with benzenecarboxylic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound shares a similar sulfonyl group and has comparable biological activities.
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide:
Uniqueness
What sets N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit MMP-9 and MMP-13 with high specificity makes it a valuable compound for research and potential therapeutic development .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJRKXZEJGLCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)
![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
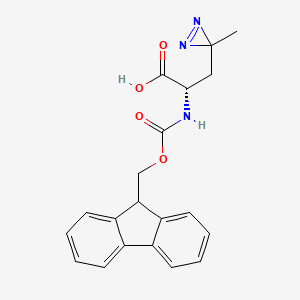
![2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2471357.png)
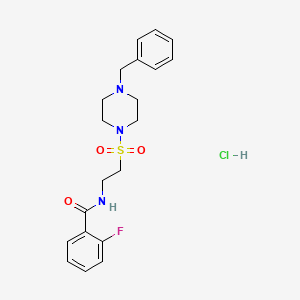
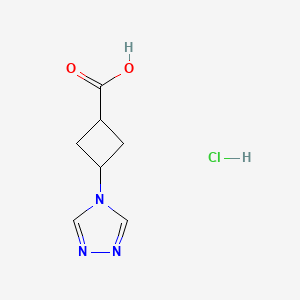
![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

![methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate](/img/structure/B2471365.png)

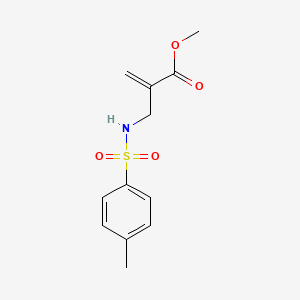
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[(2-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2471371.png)
